![molecular formula C23H24N2O4 B4516989 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4516989.png)
1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to produce the indole product . Further steps involve the introduction of the benzyloxy group and the acetylation of the indole ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Analyse Des Réactions Chimiques
1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Applications De Recherche Scientifique
1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. As an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol, which is implicated in diabetic complications . As a PPARγ ligand, it modulates the receptor’s activity, influencing gene expression related to glucose and lipid metabolism .
Comparaison Avec Des Composés Similaires
1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its dual role as an aldose reductase inhibitor and a PPARγ ligand, making it a promising candidate for treating diabetic complications and metabolic disorders .
Propriétés
IUPAC Name |
1-[2-(5-phenylmethoxyindol-1-yl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-22(24-11-8-18(9-12-24)23(27)28)15-25-13-10-19-14-20(6-7-21(19)25)29-16-17-4-2-1-3-5-17/h1-7,10,13-14,18H,8-9,11-12,15-16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIRZALFPCVFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide](/img/structure/B4516921.png)


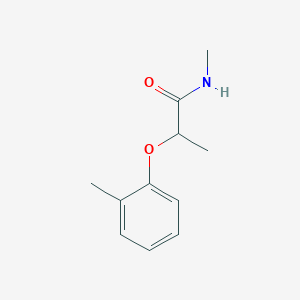
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4516942.png)
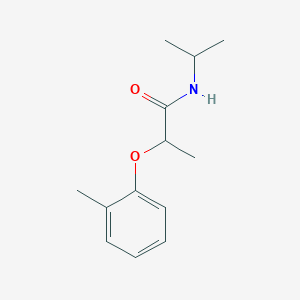
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4516948.png)
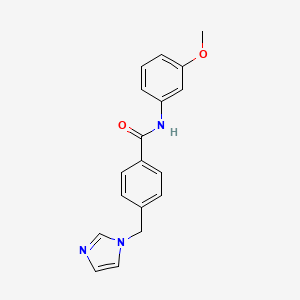
![1-(methylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4516959.png)
![3-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4516979.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B4516980.png)
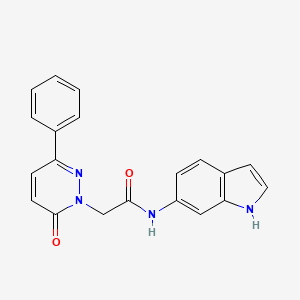
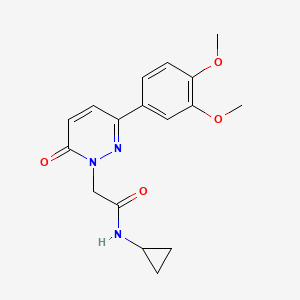
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4517006.png)
